

Application Notes and Protocols for Prothioconazole In Vitro Antifungal Susceptibility Testing

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Compound of Interest		
Compound Name:	Prothioconazole	
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Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its primary mode of action is the inhibition of cytochrome P450 sterol 14α -demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. **Prothioconazole** itself is a profungicide that is converted to its more active metabolite, **prothioconazole**-desthio, within the target fungus.[3][4]

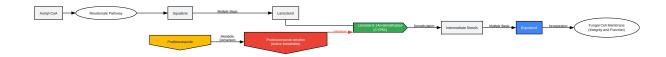
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal species to **prothioconazole**, based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole targets the ergosterol biosynthesis pathway, a vital process for maintaining the structure and function of fungal cell membranes. Specifically, its active metabolite,



prothioconazole-desthio, inhibits the enzyme lanosterol 14 α -demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterols, which disrupt the cell membrane's structure and function, leading to the cessation of fungal growth.



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Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of **prothioconazole**.

Data Presentation: In Vitro Susceptibility of Various Fungi to Prothioconazole

The following table summarizes the available quantitative data on the in vitro antifungal activity of **prothioconazole** against various fungal species. The values are presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50).



Fungal Species	Prothioconazole Concentration (µg/mL)	Method	Reference(s)
Fusarium graminearum			
Wild-Type Isolates	0.251 - 0.579 (EC50)	Mycelial Growth Inhibition	[5]
Resistant Mutants	10.10 - 21.24 (EC50)	Mycelial Growth Inhibition	[5]
Isolate FcUK99	1.0 (MIC)	Not Specified	[1]
Isolate ZE	9.69 (EC50)	Mycelial Growth Inhibition	[6]
Isolate RU	7.97 (EC50)	Mycelial Growth	[6]
Fusarium pseudograminearum			
Wild-Type Isolates	0.016 - 2.974 (EC50)	Mycelial Growth Inhibition	[7]
Fusarium culmorum			
Isolate PH-1	1.2 (MIC)	Not Specified	[1]
Fusarium oxysporum f. sp. cubense			
R-Prothioconazole	0.78 (EC50)	Mycelial Growth	[2]
S-Prothioconazole	25.31 (EC50)	Mycelial Growth Inhibition	[2]
Candida albicans			
Prothioconazole- desthio	~0.59 (IC50) (1.9 μM)	Cell-free CYP51 assay	[3]



Prothioconazole	~41.5 (IC50) (~120 μM)	Cell-free CYP51 assay	[3]
Aspergillus flavus			
(in mixture with Tebuconazole)	Complete inhibition at 2.5, 25, and 250 mg/L	Mycelial Growth Inhibition	[3]

Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed protocols for determining the MIC of **prothioconazole** against filamentous fungi, adapted from the CLSI M38-A2 and EUCAST E.DEF 9.3.2 documents.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Prothioconazole against Filamentous Fungi (Adapted from CLSI M38-A2 and EUCAST E.DEF 9.3.2)

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of **prothioconazole** against conidia-forming filamentous fungi using a broth microdilution format.

Materials:

- Prothioconazole analytical standard
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M
 MOPS
- (For EUCAST): RPMI-1640 supplemented with 2% glucose



- Sterile, 96-well, U-bottom microtiter plates
- · Sterile distilled water
- Sterile 0.85% saline with 0.05% Tween 80
- Vortex mixer
- Spectrophotometer
- Hemocytometer or other cell counting device
- Fungal isolate(s) cultured on appropriate agar (e.g., Potato Dextrose Agar) for 7-14 days
- Incubator (35°C)

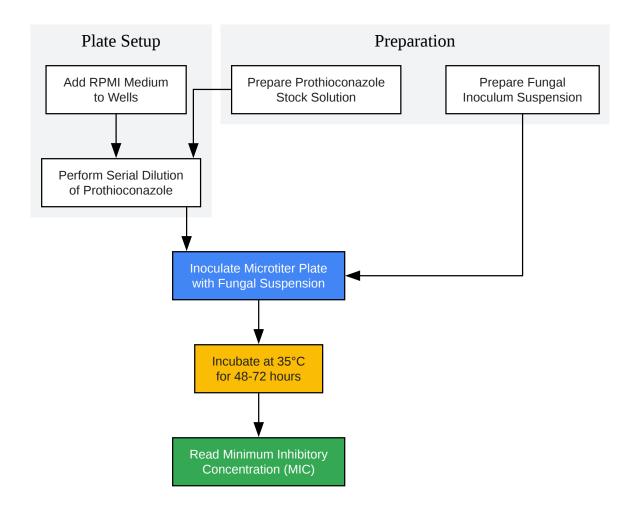
Procedure:

- Preparation of Prothioconazole Stock Solution:
 - Accurately weigh the prothioconazole powder and dissolve it in a small volume of DMSO to create a high-concentration stock solution (e.g., 1600 μg/mL).
 - Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.
- Preparation of Inoculum Suspension:
 - Harvest conidia from a mature fungal culture by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
 - Transfer the resulting suspension to a sterile tube.
 - Allow the heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.
 - Adjust the conidial suspension to the desired concentration using a spectrophotometer and confirm with a hemocytometer. The final inoculum concentration in the microtiter plate should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.



- · Preparation of Microtiter Plates:
 - Add 100 μL of sterile RPMI-1640 medium to wells 2 through 11 of the microtiter plate.
 - Add 200 μL of the working prothioconazole solution to well 1.
 - \circ Perform serial twofold dilutions by transferring 100 μ L from well 1 to well 2, mixing, and then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
 - Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
- Inoculation and Incubation:
 - Add 100 μL of the adjusted fungal inoculum to wells 1 through 11.
 - \circ The final volume in each well will be 200 µL.
 - Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.
- · Reading and Interpretation of Results:
 - The MIC is defined as the lowest concentration of prothioconazole that causes complete inhibition of visible growth as compared to the growth control well.
 - The results can be read visually or with a microplate reader.





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Figure 2. Workflow for the broth microdilution MIC assay.

Quality Control

For quality control, it is recommended to include reference strains with known MIC values for **prothioconazole** in each batch of tests. This ensures the accuracy and reproducibility of the results. The choice of quality control strains will depend on the fungal species being tested.

Conclusion

The provided protocols and data serve as a comprehensive resource for the in vitro antifungal susceptibility testing of **prothioconazole**. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is crucial for obtaining reliable and comparable results. This



information is valuable for researchers investigating the efficacy of **prothioconazole**, for scientists in drug development, and for professionals monitoring the emergence of antifungal resistance. Further research is warranted to expand the database of **prothioconazole** MICs against a wider range of clinically and agriculturally important fungal pathogens.

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